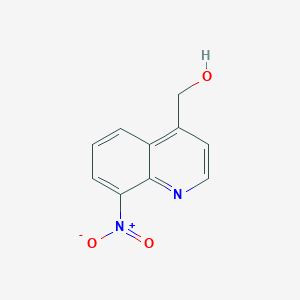

4-Hydroxymethyl-8-nitroquinoline

カタログ番号:

B8447135

分子量:

204.18 g/mol

InChIキー:

CEQFIJXVDGQZQW-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

4-Hydroxymethyl-8-nitroquinoline is a research-grade chemical compound designed for scientific investigation. As a derivative of the 8-hydroxyquinoline scaffold, it is of significant interest in medicinal chemistry for its potential biological activities . The 8-hydroxyquinoline core is a privileged structure in drug discovery, known for its metal-chelating properties and wide range of biological effects . This particular derivative, featuring a hydroxymethyl group at the 4-position, may be explored as a synthetic intermediate or for its own unique physicochemical and biological properties. Researchers are investigating similar nitroquinoline compounds for their potent antibacterial activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains . The mechanism of action for this class of compounds is often linked to their ability to function as metallophores, disrupting bacterial metal homeostasis by inducing intracellular copper and zinc intoxication . Furthermore, quinoline derivatives have been shown to compromise bacterial outer membrane integrity, which can lead to synergies with other antibiotics and even resensitize resistant bacteria to last-resort treatments like colistin . The structural versatility of the 8-nitroquinoline framework also makes it a candidate for developing inhibitors against bacterial enzymes, such as New Delhi metallo-β-lactamase (NDM-1), to combat antibiotic resistance . This product is intended for research applications only, including in vitro antimicrobial assays, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

特性

分子式 |

C10H8N2O3 |

|---|---|

分子量 |

204.18 g/mol |

IUPAC名 |

(8-nitroquinolin-4-yl)methanol |

InChI |

InChI=1S/C10H8N2O3/c13-6-7-4-5-11-10-8(7)2-1-3-9(10)12(14)15/h1-5,13H,6H2 |

InChIキー |

CEQFIJXVDGQZQW-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])CO |

製品の起源 |

United States |

類似化合物との比較

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | 4-Hydroxymethyl-8-nitroquinoline | 4-Methyl-8-nitroquinoline | 8-Nitroquinoline | 4-NQO |

|---|---|---|---|---|

| Molecular Weight | ~207 (estimated) | 188.186 | 174.16 | 190.16 |

| Solubility (Predicted) | High (polar groups) | Moderate (nonpolar methyl) | Low | Low |

| Key Functional Groups | -CH₂OH, -NO₂ | -CH₃, -NO₂ | -NO₂ | -NO₂, N-oxide |

| Biological Role | Potential antimicrobial | Synthetic intermediate | Antimicrobial | Carcinogen |

Q & A

Q. Key Methodological Considerations :

- Temperature Control : Nitration reactions require precise temperature control (e.g., 0–5°C) to avoid byproducts like dinitro derivatives .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during nitration .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from nitroquinoline isomers .

How can researchers characterize 4-Hydroxymethyl-8-nitroquinoline, and which analytical techniques are most reliable?

Basic Research Focus

Essential characterization tools include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C8, hydroxymethyl at C4) and assess purity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₈N₂O₃) and detect isotopic patterns .

- HPLC : Quantify purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Advanced Tip :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, though nitro groups may complicate crystallization .

What are the primary biological activities of 4-Hydroxymethyl-8-nitroquinoline, and how should researchers design assays to evaluate its efficacy?

Basic Research Focus

Preliminary screening should target:

Q. Advanced Research Focus

- Mechanistic Studies :

How do structural modifications (e.g., substituent position) impact the biological activity of 4-Hydroxymethyl-8-nitroquinoline?

Advanced Research Focus

Comparative analysis of analogues reveals:

Q. Methodological Solution :

- Standardized Protocols : Adopt NIH preclinical guidelines for assay reproducibility, including detailed reporting of solvent (e.g., DMSO concentration ≤0.1%) and cell passage number .

What computational tools are suitable for predicting the reactivity and toxicity of 4-Hydroxymethyl-8-nitroquinoline?

Q. Advanced Research Focus

Q. Validation :

- Compare computational predictions with experimental Ames test (mutagenicity) and hepatocyte viability assays .

How should researchers handle stability and storage challenges for 4-Hydroxymethyl-8-nitroquinoline?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。